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molecular formula C6H13NO2 B104163 Ethyl 3-(methylamino)propanoate CAS No. 2213-08-3

Ethyl 3-(methylamino)propanoate

Cat. No. B104163
M. Wt: 131.17 g/mol
InChI Key: XVIJMHJTEHBUJI-UHFFFAOYSA-N
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Patent
US08053438B2

Procedure details

A solution of ethyl 3-(benzyl(methyl)amino)propanoate (3 g, 13.56 mmol) in ethanol (67.8 mL) was added palladium, 10 wt. % on carbon (0.3 g, 0.282 mmol) and hydrogenated (double-walled balloon pressure) at room temperature for 3 h. The reaction mixture was filtered via a pad of Celite, and the filtrate was concentrated in vacuo to give ethyl 3-(methylamino)propanoate (1.12 g, 63.0% yield) as a light golden yellow oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
67.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8](C)[CH2:9][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])C1C=CC=CC=1>C(O)C.[Pd]>[CH3:1][NH:8][CH2:9][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CCC(=O)OCC)C
Name
Quantity
67.8 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered via a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CNCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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